molecular formula C13H22Cl2N2 B2681382 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride CAS No. 105479-10-5

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B2681382
CAS No.: 105479-10-5
M. Wt: 277.23
InChI Key: GTZOHQCWBRZKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the formula C13H22Cl2N2 and a molecular weight of 277.23 . It is used in various chemical reactions and is available for bulk manufacturing, sourcing, and procurement .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pyrrolidin-1-yl ethyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.23 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Mild Steel : Studies have shown that Schiff base compounds, structurally related to Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, are effective corrosion inhibitors for mild steel in acidic conditions. These compounds exhibit mixed-type inhibition properties and their efficiency increases with concentration. Functional group variations on the benzene ring significantly affect their inhibitory action. Theoretical correlations between inhibition efficiency and quantum chemical parameters have been established, highlighting the potential of similar compounds in corrosion protection applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthetic Chemistry Applications

Synthesis of Functionalized 2-Pyrrolidinones : An efficient method for synthesizing functionalized 2-pyrrolidinones via domino reactions involving arylamines, showcasing the versatility of similar amine compounds in synthetic chemistry. This process demonstrates high regioselectivity, facilitated by the presence of benzoic acid as a catalyst (Gao, Sun, & Yan, 2013).

Synthesis of Pyrroles : Pyrroles, important scaffolds in pharmaceutical compounds, have been synthesized through iron-catalyzed N-heterocyclization from unsaturated diols and primary amines. This method emphasizes the development of new, atom-economic, and sustainable strategies to obtain pyrrole scaffolds, potentially leveraging compounds like this compound (Yan & Barta, 2016).

Properties

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOHQCWBRZKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.